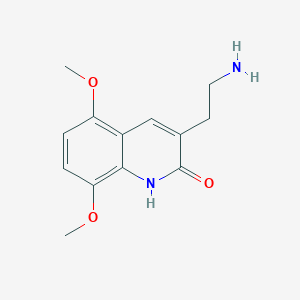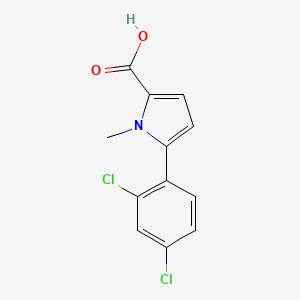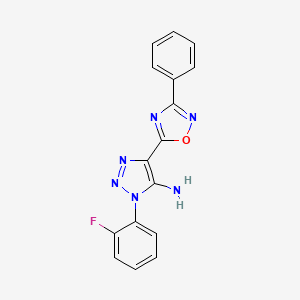![molecular formula C13H15NO4 B6524676 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1017456-97-1](/img/structure/B6524676.png)
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one” is a chemical compound with a molecular formula of C11H12O3 . It is related to 1-(1,3-Benzodioxol-5-yl)-2-butanone .
Synthesis Analysis
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . This may provide some insight into the synthesis of related compounds.Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, C11H12O3 . The average mass is 192.211 Da and the monoisotopic mass is 192.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular formula, C11H12O3 . The average mass is 192.211 Da and the monoisotopic mass is 192.078644 Da .作用機序
The mechanism of action of BHMP is not well understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been linked to the anti-inflammatory activity of BHMP.
Biochemical and Physiological Effects
BHMP has been shown to have a variety of biochemical and physiological effects. In animal studies, BHMP has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-oxidant properties. BHMP has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
The use of BHMP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also highly soluble in a variety of organic solvents, which makes it easy to work with in the laboratory. However, there are some limitations to its use in laboratory experiments. BHMP is not very stable and can decompose over time, which can lead to inaccurate results. In addition, BHMP is a relatively new compound and the full range of its effects is not yet known.
将来の方向性
The potential applications of BHMP are still being explored. One potential future direction is the use of BHMP in the development of novel drugs and therapies. BHMP has already been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, and future research may reveal additional therapeutic applications. Another potential future direction is the use of BHMP in the development of new materials and technologies. BHMP has already been used in the development of organic LEDs, and further research may lead to the development of other materials and technologies. Finally, BHMP could be used in the development of new analytical methods and techniques, such as for the detection of various molecules in complex samples.
合成法
BHMP can be synthesized using a variety of methods. One common method is the reaction of 1,3-dioxole-5-carbaldehyde with 4-hydroxy-2-methylpyridine in the presence of a base such as sodium hydroxide. This reaction produces a 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-onel-5-ylmethyl-4-hydroxymethylpyrrolidin-2-one product. Another method involves the reaction of 1,3-dioxole-5-carbaldehyde with 2-methylpyrrolidine-4-carboxylic acid in the presence of a base such as sodium hydroxide. This reaction produces a 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-onel-5-ylmethyl-4-hydroxymethylpyrrolidin-2-one product.
科学的研究の応用
BHMP is widely used in scientific research applications. It is used in organic synthesis as a precursor for the synthesis of various heterocyclic compounds. It is also used in medicinal chemistry as a starting material for the synthesis of various drugs. BHMP is also used in drug discovery as a tool for the identification of novel compounds with potential therapeutic activity.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13(16)14(6-10)5-9-1-2-11-12(3-9)18-8-17-11/h1-3,10,15H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOZSLFBIMFBIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524615.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)


![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![N-(3-acetylphenyl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524660.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524678.png)

